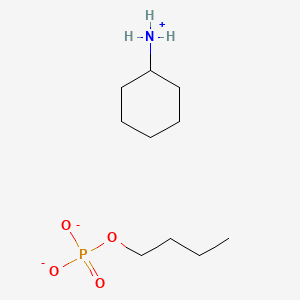
Monobutyl Phosphate Biscyclohexylamine Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monobutyl Phosphate Biscyclohexylamine Salt is a chemical compound with the molecular formula C16H37N2O4P and a molecular weight of 352.45 . It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its stability in alkaline conditions and its wide range of properties, including wetting, emulsification, lubrication, coupling activity, and detergency.
Preparation Methods
The synthesis of Monobutyl Phosphate Biscyclohexylamine Salt involves the reaction of monobutyl phosphate with biscyclohexylamine under controlled conditions. The specific synthetic routes and reaction conditions are not widely documented in public literature. industrial production methods typically involve the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Monobutyl Phosphate Biscyclohexylamine Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphoric acid derivatives, while reduction may yield various phosphine compounds .
Scientific Research Applications
Monobutyl Phosphate Biscyclohexylamine Salt has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Monobutyl Phosphate Biscyclohexylamine Salt involves its interaction with various molecular targets and pathways. As an anionic surfactant, it can interact with lipid membranes and proteins, altering their structure and function. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Monobutyl Phosphate Biscyclohexylamine Salt can be compared with other similar compounds, such as:
- Phosphoric Acid Monobutyl Ester Biscyclohexylamine Salt
- Butyl Diacid Phosphate Biscyclohexylamine Salt
- Butyl Dibasic Acid Phosphate Biscyclohexylamine Salt
- Butyl Dihydrogen Phosphate Biscyclohexylamine Salt
- Dihydrogen this compound
- JAMP 4P Biscyclohexylamine Salt
- MP 4 Biscyclohexylamine Salt
- Monobutyl Dihydrogen Phosphate Biscyclohexylamine Salt
These compounds share similar properties, such as stability in alkaline conditions and surfactant activity. this compound is unique in its specific molecular structure and its applications in proteomics research.
Properties
Molecular Formula |
C10H23NO4P- |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
butyl phosphate;cyclohexylazanium |
InChI |
InChI=1S/C6H13N.C4H11O4P/c7-6-4-2-1-3-5-6;1-2-3-4-8-9(5,6)7/h6H,1-5,7H2;2-4H2,1H3,(H2,5,6,7)/p-1 |
InChI Key |
JMUZORKVKNEVHC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOP(=O)([O-])[O-].C1CCC(CC1)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















